REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([CH:12]2[CH2:13][C:14](=[O:16])[CH2:15]2)[n:5]2[c:6]1[c:7]([Cl:11])[n:8][cH:9][cH:10]2.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:18][Mg+:19].[Cl-:17]>>[Br:1][c:2]1[n:3][c:4]([CH:12]2[CH2:13][C:14]([OH:16])([CH3:18])[CH2:15]2)[n:5]2[c:6]1[c:7]([Cl:11])[n:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(c2nc(Br)c3c(Cl)nccn23)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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CC1(O)CC(c2nc(Br)c3c(Cl)nccn23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |